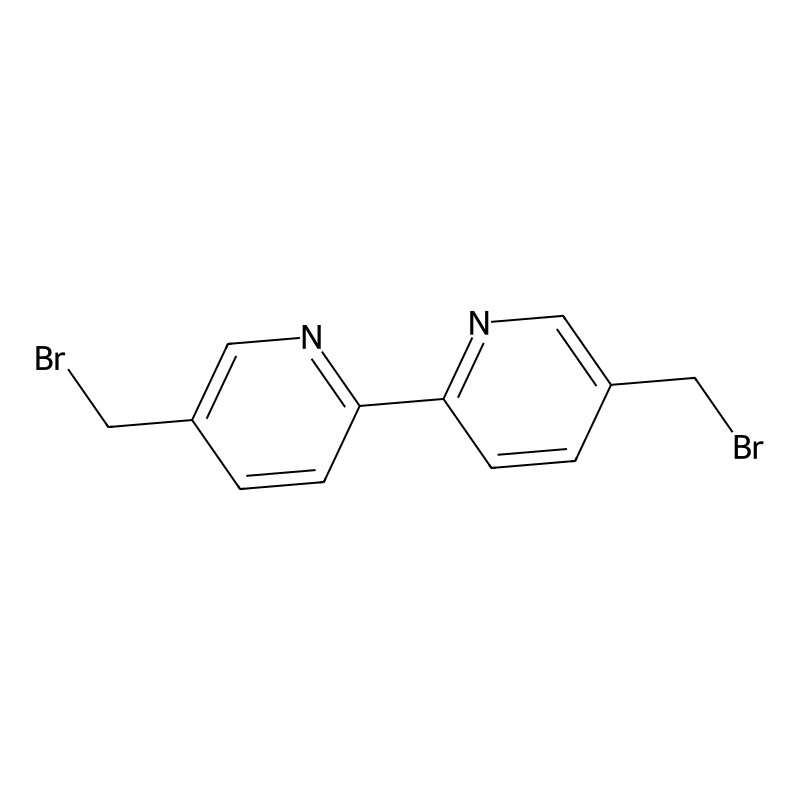

5,5'-Bis(bromomethyl)-2,2'-bipyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand for Anion Binding:

5,5'-Bis(bromomethyl)-2,2'-bipyridine functions as a ligand in scientific research. Ligands are molecules that bind to central metal ions to form coordination complexes. This specific ligand has been studied for its ability to bind to anions, including chloride and nitrate ions []. Research suggests that the two bromomethyl groups on the bipyridine core might play a role in anion recognition and complexation [].

Electrochemical and Thermodynamic Properties:

Studies have explored the electrochemical behavior of 5,5'-Bis(bromomethyl)-2,2'-bipyridine through techniques like voltammetry []. This can provide insights into the electron transfer processes involving the ligand. Additionally, research has investigated the thermodynamic properties of the ligand under constant temperature conditions []. This type of study helps to understand the energetics of reactions involving the ligand.

Thermal Stability:

5,5'-Bis(bromomethyl)-2,2'-bipyridine has been reported to exhibit stability at high temperatures and constant pressure []. This property makes it a potentially useful candidate for applications where thermal stability is a crucial factor.

5,5'-Bis(bromomethyl)-2,2'-bipyridine is an organic compound with the molecular formula C₁₂H₁₀Br₂N₂ and a molecular weight of 342.03 g/mol . It features two bromomethyl groups attached to the 5-position of a bipyridine structure, which consists of two pyridine rings connected by a single bond. This unique arrangement enhances its reactivity compared to other bipyridine derivatives, making it valuable in various chemical applications .

Types of Reactions- Substitution Reactions: The bromomethyl groups can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols. This allows for the formation of diverse derivatives and ligands.

- Oxidation Reactions: The compound can be oxidized to yield corresponding aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Mechanism of Action

The compound primarily acts by coordinating with metal ions through the nitrogen atoms in the bipyridine rings. This coordination forms stable chelate complexes that can facilitate various catalytic processes.

5,5'-Bis(bromomethyl)-2,2'-bipyridine exhibits notable biological activity as it interacts with several cytochrome P450 enzymes. It has been identified as an inhibitor for CYP1A2 and CYP2D6 enzymes, which are crucial in drug metabolism . Such interactions indicate potential implications for pharmacology and toxicology.

The synthesis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine typically involves bromination processes. One common method includes:

- Bromination Using N-Bromosuccinimide: This method employs N-bromosuccinimide as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile. The reaction is conducted in an inert solvent such as carbon tetrachloride at elevated temperatures to achieve high yields .

5,5'-Bis(bromomethyl)-2,2'-bipyridine finds applications across various fields:

- Coordination Chemistry: It serves as a ligand for forming metal complexes that are useful in catalysis and materials science .

- Chemical Sensing: The compound has been functionalized with lanthanide ions for applications in chemical sensing technologies .

- Organic Synthesis: Its reactivity allows it to be used as an intermediate in synthesizing more complex organic molecules.

Research has shown that 5,5'-Bis(bromomethyl)-2,2'-bipyridine can interact with different biological systems due to its ability to form complexes with metal ions. These interactions can influence various biochemical pathways and are essential for understanding its potential therapeutic uses.

Similar Compounds: Comparison

Several compounds share structural similarities with 5,5'-Bis(bromomethyl)-2,2'-bipyridine. Here are some notable examples:

| Compound Name | Unique Features |

|---|---|

| 2,2'-Bipyridine | Lacks bromomethyl groups; less reactive |

| 4,4'-Bipyridine | Different substitution pattern affects coordination |

| 5,5'-Dimethyl-2,2'-bipyridine | Contains methyl groups instead of bromomethyl |

| 5-Bromomethyl-2,2'-bipyridine | Single bromomethyl group; lower reactivity |

Uniqueness

The uniqueness of 5,5'-Bis(bromomethyl)-2,2'-bipyridine lies in its dual bromomethyl substituents that enhance its reactivity and versatility compared to other bipyridines. This characteristic enables further functionalization and makes it a valuable intermediate in synthetic chemistry .

Radical-Initiated Bromomethylation Mechanisms

The synthesis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine primarily relies on radical-initiated bromination mechanisms employing N-bromosuccinimide as the brominating agent [1] [2]. The fundamental mechanism involves three distinct phases: initiation, propagation, and termination, which collectively enable the selective introduction of bromomethyl groups at specific positions on the bipyridine scaffold [3] [4].

The initiation phase commences with the thermal or photochemical decomposition of radical initiators such as azobisisobutyronitrile or benzoyl peroxide [5] [2]. These initiators generate primary radicals that subsequently abstract bromine atoms from N-bromosuccinimide, producing bromine radicals essential for the propagation cycle [6] [7]. The reaction mechanism proceeds according to the following sequence:

Initiation Step:

$$ \text{AIBN} \xrightarrow{\Delta} 2\text{R}^{\cdot} + \text{N}_2 $$

$$ \text{R}^{\cdot} + \text{NBS} \rightarrow \text{RBr} + \text{succinimidyl radical} $$

Propagation Steps:

$$ \text{Br}^{\cdot} + \text{CH}3\text{-bipyridine} \rightarrow \text{HBr} + \text{CH}2^{\cdot}\text{-bipyridine} $$

$$ \text{CH}2^{\cdot}\text{-bipyridine} + \text{NBS} \rightarrow \text{CH}2\text{Br-bipyridine} + \text{succinimidyl radical} $$

The reaction exhibits remarkable selectivity for methyl groups positioned at the 5,5'-positions of the bipyridine core, attributed to the enhanced stability of the resulting benzylic radicals [8] [9]. Research has demonstrated that the bromination of 5,5'-dimethyl-2,2'-bipyridine using N-bromosuccinimide and azobisisobutyronitrile in carbon tetrachloride achieves moderate yields of 25% for the target dibrominated product [2]. However, optimization studies have revealed significant improvements when employing benzoyl peroxide as the radical initiator, achieving yields up to 63% for the analogous 6,6'-bis(bromomethyl)-2,2'-bipyridine derivative [5].

The regioselectivity observed in these transformations stems from the differential reactivity of various methyl positions on the bipyridine framework [8]. Studies investigating the bromination of unsymmetrical dimethylpyridines have confirmed that steric and electronic factors significantly influence the reaction outcome, with less hindered positions showing preferential reactivity [8].

Temperature control emerges as a critical parameter influencing both reaction rate and product selectivity [10]. Optimal reaction temperatures typically range between 80-180°C, with higher temperatures favoring faster reaction rates but potentially compromising selectivity due to competing side reactions [11] [10]. The use of carbon tetrachloride as the reaction medium provides several advantages, including excellent solubility for both reactants and products, chemical inertness toward bromine radicals, and facile product isolation through simple filtration procedures [2] [9].

Solvent Systems and Reaction Kinetics

Comprehensive kinetic investigations have elucidated the fundamental parameters governing bromination reactions in bipyridine systems [12] [13]. The disproportionation reaction of dibromide radical anions represents a key mechanistic step, with reported rate constants of 5 × 10⁹ M⁻¹s⁻¹ under aqueous conditions [12] [13]. These studies employed flash-quench techniques to generate transient radical species and monitor their subsequent reactions through time-resolved spectroscopy.

Solvent selection profoundly influences reaction kinetics and product distributions [14] [9]. Studies comparing different halogenated solvents have revealed that dichloromethane and benzene provide superior results compared to traditional carbon tetrachloride systems [9]. The investigation of biphasic reaction conditions using bromine as the brominating agent demonstrated remarkable efficiency, with complete conversion achieved within 30 minutes when water serves as an effective hydrogen bromide scavenger [9].

The role of water in biphasic systems merits particular attention, as it functions to remove hydrogen bromide produced during the reaction, thereby preventing reverse reactions that diminish overall efficiency [9]. This hydrogen bromide scavenging effect accelerates the forward reaction and improves product yields significantly compared to anhydrous conditions.

Recent developments in manganese-catalyzed bromination have introduced alternative mechanistic pathways for achieving carbon-hydrogen bond functionalization [15] [16] [17]. These systems employ manganese(II) complexes with bipyridine ligands to facilitate selective bromination of unactivated aliphatic carbon-hydrogen bonds using N-bromosuccinimide as the brominating reagent [15] [16]. The reaction proceeds through manganese-centered radical intermediates, achieving yields ranging from 43-72% depending on substrate structure and reaction conditions [15].

Photoredox catalysis represents another emerging approach for bromination reactions, utilizing perovskite nanocrystals to merge multiple catalytic cycles [18]. These systems enable dual functionalization processes, combining nitrogen heterocyclization with selective bromination to produce complex molecular architectures in single synthetic operations [18]. The quantum efficiency of these processes remains relatively low, with quantum yields below 1% over extended reaction periods, indicating significant opportunities for further optimization [18].

Purification Protocols and Yield Maximization

The isolation and purification of 5,5'-Bis(bromomethyl)-2,2'-bipyridine present unique challenges due to the compound's sensitivity to nucleophilic substitution and potential for decomposition under harsh conditions [2] [5]. Established purification protocols employ a combination of extraction procedures, recrystallization techniques, and chromatographic separations to achieve high-purity products suitable for subsequent synthetic applications.

The initial workup procedure involves immediate removal of precipitated succinimide from the hot reaction mixture through rapid filtration [2]. This step proves critical for preventing product contamination and facilitating subsequent purification operations. The filtrate undergoes extraction with sodium thiosulfate solution to remove residual N-bromosuccinimide and related brominating species [2]. This extraction protocol effectively eliminates reactive bromine-containing impurities that could interfere with downstream purification steps.

Recrystallization from carbon tetrachloride-methanol mixtures provides an effective means for obtaining high-purity 5,5'-Bis(bromomethyl)-2,2'-bipyridine [5]. The procedure involves dissolving the crude product in a minimal volume of carbon tetrachloride, followed by gradual addition of methanol until crystallization initiates. This mixed-solvent system exploits the differential solubility of the target compound compared to potential impurities, enabling efficient purification through selective crystallization.

Column chromatography on silica gel using ethyl acetate-hexane mixtures (1:4 ratio) represents the gold standard for achieving analytical purity [2]. This technique separates 5,5'-Bis(bromomethyl)-2,2'-bipyridine from monobrominated byproducts and unreacted starting materials based on polarity differences. The procedure typically yields products with purities exceeding 99% as determined by nuclear magnetic resonance spectroscopy and elemental analysis [2].

Advanced purification techniques include preparative high-performance liquid chromatography for applications requiring exceptional purity [19] [20]. Reverse-phase systems employing acetonitrile-water mobile phases with phosphoric acid modifiers enable baseline separation of brominated bipyridine derivatives [20]. These methods prove particularly valuable for pharmaceutical applications where trace impurities could compromise biological activity.

The optimization of reaction conditions to maximize yields has received considerable attention in recent literature [21] [22]. Systematic studies have identified several key parameters that influence product formation: reaction temperature, radical initiator concentration, substrate-to-brominating agent ratios, and reaction time [2] [5]. Temperature optimization studies indicate that reactions conducted at 80°C for 30 minutes, followed by reflux conditions for extended periods, provide optimal balance between reaction rate and selectivity [5].

Radical initiator selection significantly impacts both reaction efficiency and product quality [2] [5]. Benzoyl peroxide demonstrates superior performance compared to azobisisobutyronitrile, achieving higher yields (63% versus 25%) and improved product purity [5] [2]. The enhanced performance likely stems from the thermal stability of benzoyl peroxide under reaction conditions and its ability to generate radicals at controlled rates throughout the reaction period.

Scale-up considerations become paramount when transitioning from laboratory-scale synthesis to preparative applications [21] [22]. The protocol developed by Schubert and colleagues has demonstrated scalability to multigram quantities while maintaining acceptable yields and product quality [2]. However, industrial implementation requires careful attention to heat transfer, mixing efficiency, and safety considerations associated with handling large quantities of brominating agents and organic solvents.

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 5,5'-Bis(bromomethyl)-2,2'-bipyridine encounters several significant challenges that must be addressed to ensure economically viable manufacturing processes [23] [22] [24]. These challenges encompass technical, economic, and safety considerations that collectively influence the feasibility of large-scale production.

Heat transfer limitations represent a primary concern in scaling bromination reactions [22] [25]. The highly exothermic nature of radical bromination processes requires precise temperature control to prevent thermal runaway and maintain product selectivity [10]. Industrial reactors must incorporate adequate cooling capacity and efficient heat removal systems to manage the substantial heat generation associated with large-scale bromination operations. The challenge becomes particularly acute when scaling reactions that require reflux conditions, as the heat transfer area-to-volume ratio decreases with increasing reactor size.

Mass transfer considerations significantly impact reaction efficiency in large-scale operations [22]. The heterogeneous nature of many bromination systems, particularly those involving solid N-bromosuccinimide, requires intensive mixing to ensure adequate contact between reactants [11]. Industrial implementations must balance mixing intensity with energy consumption and equipment wear, while ensuring sufficient mass transfer rates to maintain reaction kinetics comparable to laboratory-scale procedures.

Solvent selection and recovery present both economic and environmental challenges in industrial applications [23] [22]. Carbon tetrachloride, while effective for bromination reactions, faces increasing regulatory restrictions due to environmental and health concerns [11]. Alternative solvents such as dichloromethane or benzene offer improved performance in some cases but introduce their own regulatory and safety challenges [9]. Industrial processes must incorporate solvent recovery and recycling systems to minimize operating costs and environmental impact, adding complexity to the overall production scheme.

The handling and storage of brominating reagents pose significant safety challenges in industrial settings [11]. N-bromosuccinimide requires careful storage under inert atmospheres to prevent decomposition and maintain reactivity [26]. Large-scale operations must implement comprehensive safety protocols for handling these materials, including specialized storage facilities, emergency response procedures, and worker protection measures. The costs associated with these safety requirements can significantly impact the economic viability of industrial production.

Waste management and environmental compliance represent increasingly important considerations in industrial bromination processes [22] [25]. The generation of succinimide byproducts, spent solvents, and aqueous waste streams requires appropriate treatment and disposal methods. Modern industrial facilities must incorporate waste minimization strategies, byproduct recovery systems, and effluent treatment capabilities to meet environmental regulations and maintain sustainable operations.

Quality control and analytical challenges scale proportionally with production volume [22]. Industrial operations require rapid, reliable analytical methods for monitoring reaction progress, assessing product quality, and ensuring batch-to-batch consistency. Traditional analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography must be adapted for high-throughput applications while maintaining analytical precision and accuracy.

Economic considerations ultimately determine the viability of industrial production [23] [24]. The relatively modest yields achieved in current synthetic protocols (25-63%) present significant economic challenges when considering the costs of raw materials, energy consumption, waste disposal, and capital equipment [2] [5]. Process intensification strategies, including continuous flow reactor systems and integrated purification protocols, offer potential solutions for improving economic efficiency [25].

Recent developments in continuous flow chemistry present promising opportunities for addressing many scalability challenges [25]. Flow reactor systems offer superior heat and mass transfer characteristics compared to traditional batch reactors, enabling better temperature control and potentially improved yields [25]. These systems also facilitate integration of multiple reaction and purification steps, reducing overall processing time and infrastructure requirements.

The regulatory landscape surrounding bipyridine derivatives continues to evolve, particularly for compounds intended for pharmaceutical or electronic applications [24]. Industrial producers must navigate complex approval processes and maintain compliance with Good Manufacturing Practice standards, adding additional costs and complexity to production operations.

The bromomethyl substituents in 5,5'-bis(bromomethyl)-2,2'-bipyridine exhibit high reactivity toward nucleophilic substitution reactions due to the electron-withdrawing nature of the pyridine rings and the good leaving group properties of bromide [2]. These reactions proceed through classical SN2 mechanisms under mild conditions, typically requiring only basic conditions and polar aprotic solvents [3].

Amine Nucleophiles

Primary and secondary amines readily undergo nucleophilic substitution with the bromomethyl groups, yielding aminomethyl-substituted bipyridines [4]. The reaction conditions are generally mild, employing bases such as triethylamine or sodium carbonate in solvents like dimethylformamide or dichloromethane [5] [6]. Primary amines typically yield mono- or disubstituted products depending on stoichiometry, with yields ranging from 70-90% .

Secondary amines, including piperidine, morpholine, and diethylamine, react efficiently to form the corresponding dialkylaminomethyl derivatives [3]. The reaction proceeds through a conventional SN2 mechanism with inversion of configuration at the carbon center. These transformations have been extensively utilized in the synthesis of bipyridine-based peptide conjugates and bioactive compounds [5] [6].

Sulfur Nucleophiles

Thiol nucleophiles demonstrate exceptional reactivity with 5,5'-bis(bromomethyl)-2,2'-bipyridine, often achieving yields of 75-95% under mild conditions [4]. The high nucleophilicity of sulfur enables reactions to proceed at room temperature in polar aprotic solvents such as dimethylformamide or acetonitrile [7]. These reactions have been employed to synthesize dithiol derivatives that serve as precursors for metal coordination complexes and materials applications [7].

Oxygen Nucleophiles

Alcohols and phenols can undergo substitution reactions with the bromomethyl groups, though these transformations typically require more forcing conditions including elevated temperatures and strong bases . Primary alcohols react more readily than secondary alcohols, with yields generally in the 50-70% range . These reactions have been utilized to prepare crown ether analogues and other macrocyclic systems [8].

Nitrogen Heterocycles

Nitrogen-containing heterocycles such as imidazole, pyrazole, and triazole undergo efficient substitution reactions with the bromomethyl groups [9]. These transformations are particularly valuable for creating multidentate ligands and coordination compounds. The reaction conditions are typically mild, employing bases such as potassium carbonate in polar aprotic solvents [9].

Post-Synthetic Modification Pathways

The bromomethyl groups in 5,5'-bis(bromomethyl)-2,2'-bipyridine can be transformed into various functional groups through post-synthetic modification strategies, enabling access to diverse molecular architectures [17] [18].

Oxidation to Dialdehyde Derivatives

The conversion of bromomethyl groups to aldehyde functionality represents a key transformation for accessing 2,2'-bipyridine-5,5'-dicarbaldehyde, a valuable synthetic intermediate [17] [18] [19] [20].

Sommelet Reaction

The Sommelet reaction represents a classical approach for converting bromomethyl groups to aldehydes [17] [19]. This transformation involves treatment of 5,5'-bis(bromomethyl)-2,2'-bipyridine with hexamethylenetetramine followed by acidic hydrolysis [17]. The reaction proceeds through formation of a quaternary ammonium salt intermediate, which undergoes hydrolysis to yield the desired dialdehyde [17].

The Sommelet reaction typically requires elevated temperatures and acidic conditions, with yields ranging from 60-75% [17]. The reaction is generally reliable but may suffer from competing side reactions under harsh conditions [17].

Bredereck's Reagent Method

An alternative approach involves the use of Bredereck's reagent followed by oxidative cleavage with sodium periodate [18] [19] [20]. This two-step process first converts the bromomethyl groups to enamine intermediates through reaction with Bredereck's reagent, followed by oxidative cleavage to yield the corresponding dialdehyde [19] [20].

The Bredereck's reagent method typically provides higher yields (70-85%) compared to the Sommelet reaction and proceeds under milder conditions [19] [20]. The process involves treatment of 5,5'-dimethyl-2,2'-bipyridine with Bredereck's reagent to form enamine intermediates, followed by oxidative cleavage with sodium periodate in aqueous solution [19] [20].

Alternative Oxidation Methods

Other oxidation methods have been explored for the conversion of bromomethyl groups to aldehydes, including Swern oxidation, Dess-Martin oxidation, and pyridinium chlorochromate oxidation [18]. These methods typically require pre-conversion of the bromomethyl groups to alcohol intermediates through hydrolysis or nucleophilic substitution [18].

The choice of oxidation method depends on the desired reaction conditions, functional group tolerance, and scale of the transformation [18]. Modern oxidation methods such as Dess-Martin periodinane offer excellent selectivity and mild conditions but may be cost-prohibitive for large-scale applications [18].

Coordination-Driven Macrocycle Formation

The bifunctional nature of 5,5'-bis(bromomethyl)-2,2'-bipyridine makes it an excellent precursor for coordination-driven macrocycle formation [8] [21] [22]. The combination of the bipyridine coordination site and the reactive bromomethyl groups enables the construction of complex macrocyclic architectures through metal-templated assembly processes [8] [22].

Metal-Templated Cyclization

Metal ions such as copper(I), zinc(II), and iron(II) can serve as templates for macrocycle formation through coordination to the bipyridine nitrogen atoms [8] [22]. The bromomethyl groups can simultaneously undergo nucleophilic substitution with appropriate linking groups to form macrocyclic structures [8].

The metal-templated approach offers several advantages including high yielding cyclization reactions (typically >65%), selective formation of desired macrocycle sizes, and the ability to incorporate multiple metal centers [8]. The choice of metal template influences the geometry and size of the resulting macrocycles [22].

Crown Ether Formation

The reaction of 5,5'-bis(bromomethyl)-2,2'-bipyridine with polyethylene glycol derivatives under basic conditions yields bipyridine-containing crown ethers [8]. These macrocycles exhibit selective binding toward alkali and alkaline earth metal ions, making them useful for ion recognition applications [8].

The crown ether formation typically proceeds through Williamson ether synthesis conditions, employing strong bases such as sodium hydride or potassium tert-butoxide [8]. The reaction requires careful control of temperature and stoichiometry to favor intramolecular cyclization over oligomerization [8].

Rotaxane Precursors

5,5'-Bis(bromomethyl)-2,2'-bipyridine serves as a key intermediate in the synthesis of rotaxane precursors through active template synthesis [8] [21]. The bipyridine unit acts as a coordination site for copper(I) ions, while the bromomethyl groups participate in ring-closing reactions to form interlocked molecular architectures [8] [21].

The rotaxane synthesis typically employs copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the bipyridine-copper complex serves as both the template and catalyst [8] [21]. This approach enables the efficient synthesis of mechanically interlocked molecules with high yields and selectivity [8] [21].

Peptide Conjugation

The bromomethyl groups can be utilized for conjugation with peptide sequences through reaction with cysteine residues or other nucleophilic amino acids [5] [6]. These transformations enable the incorporation of bipyridine coordination sites into peptide structures for applications in bioconjugation and metalloprotein design [5] [6].